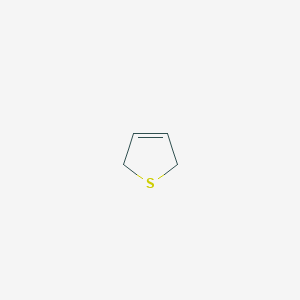

2,5-Dihydrothiophene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,5-dihydrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6S/c1-2-4-5-3-1/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURYWHAKEJHAOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168943 | |

| Record name | Thiophene, 2,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1708-32-3 | |

| Record name | Thiophene, 2,5-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydrothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,5-Dihydrothiophene from 1,4-Dihalobut-2-enes

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydrothiophene, also known as 3-thiolene, is a five-membered heterocyclic compound containing a sulfur atom and a double bond. This moiety is a valuable building block in organic synthesis, serving as a precursor to various saturated and unsaturated sulfur-containing molecules, including the corresponding sulfoxide and sulfone (3-sulfolene). The synthesis of this compound from 1,4-dihalobut-2-enes represents a classical and important route to this heterocyclic system. This technical guide provides a comprehensive overview of this synthetic transformation, including reaction mechanisms, detailed experimental protocols, and a summary of key quantitative data.

The core of this synthesis involves a nucleophilic substitution reaction where a sulfur nucleophile, typically sodium sulfide, displaces the two halogen atoms of a 1,4-dihalobut-2-ene, leading to the formation of the five-membered ring. The stereochemistry of the starting dihalobutene and the reaction conditions can influence the product distribution and yield.

Reaction Workflow and Mechanism

The synthesis of this compound from 1,4-dihalobut-2-enes proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The sulfide ion (S²⁻) acts as the nucleophile, attacking the electrophilic carbon atoms bearing the halogen atoms. The reaction is believed to occur in a stepwise manner.

Caption: General workflow for the synthesis of this compound.

Quantitative Data Summary

The yield of this compound is influenced by the choice of starting material and reaction conditions. While specific quantitative data is often sparsely reported in the literature, the following table summarizes the available information.

| Starting Material | Sulfur Reagent | Solvent(s) | Temperature (°C) | Reported Yield | Byproducts | Reference |

| cis-1,4-Dichloro-2-butene | Anhydrous Sodium Sulfide | Methanol / Dimethyl sulfoxide | Not specified | Reasonable | 3,4-Epithio-1-butene | [1] |

| 1,4-Dichlorobut-2-ene | Sodium Sulfide | Dimethyl sulfoxide (DMSO) | 35-38 | Not specified | Vinylthirane | [2] |

| trans-1,4-Dibromo-2-butene | Sodium Sulfide | Not specified | Not specified | Good (for byproduct) | 3,4-Epithio-1-butene | [1] |

Note: "Reasonable" and "Good" are qualitative descriptions from the literature and are not quantitative values. Further optimization and detailed analysis are required for precise yield determination.

Experimental Protocols

The following are representative experimental protocols based on the available literature. These should be considered as starting points and may require optimization for specific laboratory conditions and desired product purity.

Protocol 1: Synthesis from cis-1,4-Dichloro-2-butene

This protocol is adapted from the general description for the reaction of cis-1,4-dichloro-2-butene with anhydrous sodium sulfide.[1]

Materials:

-

cis-1,4-Dichloro-2-butene

-

Anhydrous sodium sulfide (Na₂S)

-

Methanol (anhydrous)

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (or other suitable drying agent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of anhydrous methanol and dimethyl sulfoxide is prepared.

-

Reagent Addition: Anhydrous sodium sulfide is added to the solvent mixture and stirred until dissolved.

-

cis-1,4-Dichloro-2-butene Addition: cis-1,4-Dichloro-2-butene is added dropwise to the stirred solution of sodium sulfide.

-

Reaction: The reaction mixture is stirred at a slightly elevated temperature (e.g., 35-38°C) and monitored by a suitable technique (e.g., TLC or GC) until the starting material is consumed.

-

Work-up:

-

The reaction mixture is cooled to room temperature and then poured into a separatory funnel containing deionized water.

-

The aqueous mixture is extracted several times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

-

Purification:

-

The solvent is removed from the organic phase by rotary evaporation.

-

The crude product is then purified by fractional distillation under reduced pressure to yield this compound.

-

Note on Byproduct Removal: The primary byproduct, 3,4-epithio-1-butene, can be removed by treating the reaction mixture with an excess of sodium sulfide, which is believed to polymerize the episulfide.[1]

Protocol 2: Synthesis from 1,4-Dichlorobut-2-ene in DMSO

This protocol is based on the synthesis described to occur in DMSO at 35-38°C.[2]

Materials:

-

1,4-Dichlorobut-2-ene (isomer mixture or specific isomer)

-

Sodium sulfide (Na₂S)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Pentane (or other low-boiling hydrocarbon solvent)

-

Anhydrous calcium chloride (or other suitable drying agent)

Procedure:

-

Reaction Setup: A solution of sodium sulfide in DMSO is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Reagent Addition: 1,4-Dichlorobut-2-ene is added dropwise from the dropping funnel to the stirred sodium sulfide solution while maintaining the temperature between 35-38°C with a water bath.

-

Reaction: The mixture is stirred at this temperature for a specified period, with the reaction progress monitored by an appropriate analytical method.

-

Work-up:

-

The reaction mixture is cooled and diluted with a large volume of cold water.

-

The diluted mixture is then extracted multiple times with pentane.

-

The combined pentane extracts are washed with water to remove residual DMSO, and then dried over anhydrous calcium chloride.

-

-

Purification:

-

The pentane is carefully removed by distillation at atmospheric pressure.

-

The remaining residue is then distilled under reduced pressure to afford pure this compound.

-

Concluding Remarks

The synthesis of this compound from 1,4-dihalobut-2-enes is a well-established method for accessing this important heterocyclic building block. The choice of starting material, particularly the cis or trans isomer of the dihalobutene, can significantly impact the product distribution and the formation of byproducts such as 3,4-epithio-1-butene. The provided protocols offer a foundation for the synthesis, but optimization of reaction conditions, including solvent ratios, temperature, and reaction time, is crucial for achieving high yields and purity. For researchers and professionals in drug development, a thorough understanding of these synthetic parameters is essential for the efficient and reproducible production of this compound and its derivatives.

References

Gold-Catalyzed Cycloisomerization to 2,5-Dihydrothiophenes: A Mechanistic Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,5-dihydrothiophenes, key structural motifs in various biologically active compounds, has been significantly advanced through the development of gold-catalyzed cycloisomerization reactions. This technical guide provides an in-depth exploration of the core mechanism of this transformation, focusing on the pioneering work in the gold-catalyzed cycloisomerization of α-thioallenes. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this powerful synthetic methodology.

Introduction: The Advent of Gold-Catalyzed C-S Bond Formation

The cycloisomerization of α-thioallenes to 2,5-dihydrothiophenes represents a landmark in homogeneous gold catalysis as the first example of a gold-catalyzed carbon-sulfur (C-S) bond formation.[1] Prior to this discovery, the strong affinity between gold and sulfur was considered a significant challenge in developing such catalytic processes. The work of Morita and Krause demonstrated that gold(I) catalysts, particularly gold(I) chloride (AuCl) and gold(I) iodide (AuI), are highly effective in mediating this transformation, affording the desired dihydrothiophene products in good to excellent yields.[1] This breakthrough has opened new avenues for the synthesis of sulfur-containing heterocycles, which are prevalent in numerous pharmaceuticals and natural products.[1]

The Catalytic Cycle: A Step-by-Step Mechanistic Pathway

Computational studies, primarily using Density Functional Theory (DFT), have elucidated the intricate step-by-step mechanism of the gold-catalyzed cycloisomerization of α-thioallenes. The reaction is understood to proceed through a series of well-defined intermediates and transition states, as outlined below.

Step 1: π-Complex Formation

The catalytic cycle is initiated by the coordination of the gold(I) catalyst, typically AuCl, to the α-thioallene substrate. DFT calculations indicate that the complexation preferentially occurs at the distal double bond (the C=C bond further from the sulfur atom) of the allene moiety.[2] This initial coordination activates the allene system for subsequent intramolecular attack.

Step 2: Intramolecular Thia-cyclization (C-S Bond Formation)

Following π-complex formation, the pendant thioether functionality acts as an internal nucleophile, attacking the activated allene. This results in the formation of a five-membered ring and the crucial carbon-sulfur bond. This step proceeds via a 5-endo-dig cyclization pathway.

Step 3: Proton Transfer

A key step in the catalytic cycle is the transfer of a proton from the now-cationic sulfur atom to one of the carbon atoms of the former allene. Computational studies have identified this proton transfer as the rate-limiting step of the overall reaction, possessing a significant activation energy barrier in the gas phase.[2] The presence of trace amounts of water or the solvent (e.g., dichloromethane) can significantly lower this energy barrier by acting as a proton shuttle, thereby facilitating the reaction.[2]

Step 4: 1,2-Hydride Shift

The intermediate generated after the proton transfer then undergoes a[1][3]-hydride shift. This rearrangement leads to the formation of a more stable vinylgold intermediate.

Step 5: Protodeauration and Catalyst Regeneration

The final step of the catalytic cycle involves the protodeauration of the vinylgold intermediate. This releases the 2,5-dihydrothiophene product and regenerates the active gold(I) catalyst, allowing it to re-enter the catalytic cycle.

Below is a graphical representation of the proposed catalytic cycle.

Quantitative Data Summary

The efficiency of the gold-catalyzed cycloisomerization of α-thioallenes has been demonstrated across a range of substrates. The following table summarizes representative quantitative data from the initial report by Morita and Krause.

| Entry | Substrate (α-Thioallene) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Phenyl(1,2-propadienyl)sulfane | AuCl (2) | CH2Cl2 | 1 | 95 |

| 2 | (4-Methylphenyl)(1,2-propadienyl)sulfane | AuCl (2) | CH2Cl2 | 1 | 96 |

| 3 | (4-Chlorophenyl)(1,2-propadienyl)sulfane | AuCl (2) | CH2Cl2 | 1 | 94 |

| 4 | (1-Naphthyl)(1,2-propadienyl)sulfane | AuCl (2) | CH2Cl2 | 1 | 93 |

| 5 | Benzyl(1,2-propadienyl)sulfane | AuCl (2) | CH2Cl2 | 2 | 85 |

| 6 | Phenyl(1,2-butadienyl)sulfane | AuCl (2) | CH2Cl2 | 1 | 92 |

| 7 | Phenyl(3-methyl-1,2-butadienyl)sulfane | AuCl (2) | CH2Cl2 | 1 | 91 |

| 8 | Phenyl(1,2-cyclohexadienyl)sulfane | AuCl (2) | CH2Cl2 | 1 | 88 |

Table 1: Gold-Catalyzed Cycloisomerization of Various α-Thioallenes.

Experimental Protocols

The following are representative experimental protocols for the synthesis of the α-thioallene starting materials and their subsequent gold-catalyzed cycloisomerization to 2,5-dihydrothiophenes.

General Procedure for the Synthesis of α-Thioallenes

To a solution of the corresponding thiol (1.0 mmol) and propargyl bromide (1.2 mmol) in a suitable solvent such as ethanol or acetonitrile is added a base, for example, potassium carbonate (1.5 mmol) or triethylamine (1.5 mmol). The reaction mixture is stirred at room temperature for a specified time, typically ranging from 2 to 12 hours, until the starting thiol is consumed as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired α-thioallene.

General Procedure for the Gold-Catalyzed Cycloisomerization

To a solution of the α-thioallene (0.5 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere (e.g., argon or nitrogen) is added the gold(I) catalyst, typically AuCl (2 mol%, 0.01 mmol). The reaction mixture is stirred at room temperature, and the progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the corresponding this compound.

Conclusion

The gold-catalyzed cycloisomerization of α-thioallenes provides a highly efficient and atom-economical route to 2,5-dihydrothiophenes. The reaction proceeds through a well-defined catalytic cycle involving π-activation of the allene, intramolecular C-S bond formation, a rate-limiting proton transfer, a 1,2-hydride shift, and catalyst regeneration. The mild reaction conditions, high yields, and tolerance of various functional groups make this methodology a valuable tool for synthetic chemists in academia and industry, particularly in the fields of medicinal chemistry and drug development where sulfur-containing heterocycles play a crucial role. Further research in this area continues to expand the scope and understanding of gold-catalyzed transformations, promising even more innovative synthetic strategies in the future.

References

- 1. The First Gold-Catalyzed C-S Bond Formation: Cycloisomerization of α-Thioallenes to 2,5-Dihydrothiophenes [organic-chemistry.org]

- 2. Mechanistic study on the gold-catalyzed C-S bond formation of α-thioallenes to form 2,5-dihydrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gold-Catalyzed Cycloisomerization of 1,5-Allenynes via Dual Activation of an Ene Reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,5-Dihydrothiophene and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydrothiophene, a five-membered heterocyclic organosulfur compound, and its derivatives represent a significant class of molecules in organic synthesis and medicinal chemistry.[1] Their unique structural and electronic properties make them versatile building blocks for the synthesis of a wide array of more complex molecules, including pharmaceuticals and materials for organic electronics. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound and its key derivatives, detailed experimental protocols for their synthesis and key reactions, and visualizations of their roles in relevant biological pathways.

Physical Properties

This compound is a colorless liquid at room temperature with a characteristic pungent odor.[2] It is soluble in most common organic solvents. The physical properties of the parent compound and its key oxidized derivatives, the 1-oxide and 1,1-dioxide (sulfolene), are summarized in the table below. The introduction of substituents to the carbon framework can significantly alter these properties.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| This compound | C₄H₆S | 86.16 | -49.3 | 122.4 | 0.972 (estimate) |

| This compound-1-oxide | C₄H₆OS | 102.16 | Not available | Not available | Not available |

| This compound-1,1-dioxide | C₄H₆O₂S | 118.15 | 65-66 | Decomposes | Not available |

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the double bond and the sulfur atom, which can exist in various oxidation states.

Oxidation

The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide and sulfone. These reactions are crucial for modifying the electronic properties and reactivity of the ring system.

Experimental Protocol: Oxidation of this compound to this compound-1,1-dioxide

-

Reagents: this compound, 30% hydrogen peroxide, acetic acid.

-

Procedure: this compound is treated with an excess of 30% hydrogen peroxide in acetic acid. The reaction mixture is stirred at 20°C for 24 hours, followed by boiling for 3 hours to ensure complete oxidation to the sulfone.[1] The product, this compound-1,1-dioxide (sulfolene), can be isolated upon cooling and purification.

Reduction

The double bond in this compound can be hydrogenated to yield the fully saturated tetrahydrothiophene ring system.

Experimental Protocol: Reduction of this compound

-

Reagents: this compound, Palladium on carbon (Pd/C), ethanol.

-

Procedure: this compound is dissolved in ethanol, and a catalytic amount of Pd/C is added. The mixture is subjected to a hydrogen atmosphere (e.g., in a Parr shaker) at 20°C for approximately 12 minutes.[3] Filtration to remove the catalyst followed by solvent evaporation yields tetrahydrothiophene.

Cycloaddition Reactions

This compound and its derivatives, particularly the electron-deficient 1,1-dioxide, can participate in cycloaddition reactions. The 1,1-dioxide, also known as sulfolene, is a well-known precursor for 1,3-butadiene, which can then undergo Diels-Alder reactions. The sulfolene itself can also act as a dienophile in [4+2] cycloadditions.[4]

Experimental Protocol: Diels-Alder Reaction of Thiophene with N-phenylmaleimide

While thiophene itself is a poor diene due to its aromaticity, its derivatives like thiophene S-oxides can participate in Diels-Alder reactions. A general procedure for a Lewis acid-catalyzed Diels-Alder reaction involving thiophene is as follows:

-

Reagents: Thiophene, N-phenylmaleimide, Aluminum chloride (AlCl₃), Dichloromethane (DCM).

-

Procedure: To a solution of N-phenylmaleimide in dichloromethane, add 2 equivalents of AlCl₃ and stir for 30 minutes. Then, add the thiophene to the reaction mixture. The reaction is stirred at room temperature. The progress can be monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the product is extracted with dichloromethane.[5]

Ring-Opening Reactions

Under strongly reducing conditions, the carbon-sulfur bonds in the this compound ring can be cleaved. For instance, reduction with sodium in liquid ammonia and methanol results in a mixture of 2-butanethiol and 3-butanethiol.[3]

Synthesis of this compound and Derivatives

The parent this compound can be synthesized through several routes. A common laboratory method involves the reaction of cis-1,4-dichloro-2-butene with anhydrous sodium sulfide in a mixture of methanol and dimethyl sulfoxide.[6]

Derivatives can be prepared through various synthetic strategies, including the cycloisomerization of α-thioallenes catalyzed by gold compounds.[7] Substituted 2,5-dihydrothiophenes can also be synthesized via multi-component reactions, offering a high degree of molecular diversity.

Role in Drug Development and Biological Pathways

Thiophene-containing compounds are recognized as privileged structures in medicinal chemistry, appearing in a number of FDA-approved drugs.[8] Derivatives of thiophene have been investigated for a wide range of biological activities, including as anti-inflammatory, anticancer, and antimicrobial agents. Their mechanism of action often involves the inhibition of key enzymes in signaling pathways.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[9] Several thiophene derivatives have been identified as potent inhibitors of VEGFR-2. By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds can block the downstream signaling cascade that promotes endothelial cell proliferation and migration.[8][10]

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. There are two main isoforms, COX-1 and COX-2. Non-steroidal anti-inflammatory drugs (NSAIDs) often target these enzymes. Thiophene derivatives have been designed as selective COX-2 inhibitors, which can reduce inflammation with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[11]

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition by a thiophene derivative.

Inhibition of Lipoxygenase (LOX) Enzymes

Lipoxygenases (LOX) are another class of enzymes involved in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are potent inflammatory mediators. Dual inhibitors of both COX and LOX pathways are of significant interest for developing more effective anti-inflammatory drugs. Certain thiophene derivatives have shown inhibitory activity against 5-lipoxygenase (5-LOX).[12]

Caption: A logical workflow for the discovery of a this compound-based 5-LOX inhibitor.

Conclusion

This compound and its derivatives are a versatile and valuable class of compounds with a rich chemistry and significant potential in drug discovery and materials science. Their physical and chemical properties can be fine-tuned through substitution and oxidation of the sulfur atom, allowing for the rational design of molecules with specific biological activities. The ability of these compounds to interact with key enzymes in important signaling pathways, such as those involved in angiogenesis and inflammation, underscores their importance as scaffolds for the development of novel therapeutics. Further research into the synthesis of novel derivatives and the elucidation of their mechanisms of action will undoubtedly continue to expand the utility of this important heterocyclic system.

References

- 1. Synthesis of 2,5-Dihydrothiophene_Chemicalbook [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Chemical Reactivity of 2,5-Dihydrothiophene_Chemicalbook [chemicalbook.com]

- 4. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 5. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound synthesis [organic-chemistry.org]

- 8. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. brieflands.com [brieflands.com]

- 12. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of 2,5-Dihydrothiophene-1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,5-dihydrothiophene-1,1-dioxide, a versatile cyclic sulfone commonly known as sulfolene. This document details established synthetic methodologies, purification techniques, and a full suite of characterization data. The information is presented to be a practical resource for chemists and researchers in academia and the pharmaceutical industry.

Physicochemical Properties

This compound-1,1-dioxide is a white, odorless, crystalline solid at room temperature.[1] It is a stable compound that is soluble in water and many organic solvents.[1]

| Property | Value | Reference |

| IUPAC Name | This compound 1,1-dioxide | [2] |

| Common Name | 3-Sulfolene, Butadiene sulfone | [1][3] |

| CAS Number | 77-79-2 | [1] |

| Molecular Formula | C4H6O2S | [1] |

| Molecular Weight | 118.15 g/mol | [1] |

| Melting Point | 65-66 °C | [1] |

| Boiling Point | Decomposes | [3] |

| Density | 1.3 g/cm³ (at 59 °F) | [3] |

| Solubility in Water | 50 to 100 mg/mL at 61 °F | [3] |

Synthesis of this compound-1,1-dioxide

The primary and most common method for the synthesis of this compound-1,1-dioxide is the cheletropic reaction between 1,3-butadiene and sulfur dioxide.[1][4][5] An alternative route involves the oxidation of this compound.

Cheletropic Reaction of 1,3-Butadiene and Sulfur Dioxide

This [4+1] cycloaddition reaction is a concerted process where the π-system of the diene reacts with the sulfur dioxide molecule. The reaction is typically carried out under pressure and at elevated temperatures to increase the rate of reaction.[1] To prevent the polymerization of 1,3-butadiene, a radical inhibitor such as hydroquinone or pyrogallol is often added to the reaction mixture.[1]

Experimental Protocol:

A detailed procedure for the synthesis of sulfolene from butadiene and sulfur dioxide is described in a Japanese patent. In a 1-liter autoclave, 288 g of sulfur dioxide is introduced. The temperature is raised to 80°C with stirring. Then, 218 g (4.04 mol) of butadiene is continuously introduced over 1 hour, and the reaction is continued at the same temperature under pressure for 5 hours. This method reports a yield of 99.3% based on butadiene.[6] A US patent describes a similar process where 1,3-butadiene is reacted with sulfur dioxide at 65°C to 80°C under 30 to 120 psig.[7]

Oxidation of this compound

Experimental Protocol:

This compound is oxidized with 30% hydrogen peroxide in acetic acid. The reaction is carried out at 20°C for 24 hours, followed by boiling for 3 hours to afford this compound-1,1-dioxide.[8]

Purification

The crude this compound-1,1-dioxide obtained from the synthesis can be purified by recrystallization.

Experimental Protocol for Recrystallization:

A general procedure for recrystallization involves dissolving the crude solid in a suitable hot solvent, followed by slow cooling to allow the formation of pure crystals. For sulfolene, a common solvent for recrystallization is ethanol or a mixture of ethanol and water. The crude sulfolene is dissolved in a minimum amount of the hot solvent. The solution is then allowed to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation. The purified crystals are then collected by vacuum filtration and washed with a small amount of cold solvent.

Characterization

A comprehensive characterization of this compound-1,1-dioxide involves various spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

| ¹H NMR (CDCl₃) | |

| Chemical Shift (δ) ppm | Multiplicity |

| 6.11 | s |

| 3.75 | s |

| ¹³C NMR (CDCl₃) | |

| Chemical Shift (δ) ppm | Assignment |

| 127.5 | Olefinic Carbons (=CH) |

| 56.5 | Methylene Carbons (-CH₂-) |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound-1,1-dioxide shows characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | =C-H stretch |

| ~2950 | -C-H stretch |

| ~1620 | C=C stretch |

| ~1300, ~1120 | S=O stretch (asymmetric and symmetric) |

Mass Spectrometry (MS)

The mass spectrum of this compound-1,1-dioxide provides information about its molecular weight and fragmentation pattern. The NIST WebBook provides a mass spectrum obtained by electron ionization (EI).

| m/z | Interpretation |

| 118 | Molecular ion [M]⁺ |

| 54 | [M - SO₂]⁺ (Butadiene radical cation) |

Logical Workflow for Synthesis and Characterization

The overall process from synthesis to characterization follows a logical workflow.

References

- 1. Sulfolene - Wikipedia [en.wikipedia.org]

- 2. 3-Sulfolene | C4H6O2S | CID 6498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-SULFOLENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. The Synthesis of Sulfolane_Chemicalbook [chemicalbook.com]

- 5. Sulfolane - Sciencemadness Wiki [sciencemadness.org]

- 6. JP3155126B2 - Method for producing sulfolene - Google Patents [patents.google.com]

- 7. US5290953A - Process for producing sulfolane compounds - Google Patents [patents.google.com]

- 8. Synthesis of 2,5-Dihydrothiophene_Chemicalbook [chemicalbook.com]

A Technical Guide to the Multicomponent Synthesis of Substituted 2,5-Dihydrothiophenes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the efficient and versatile synthesis of substituted 2,5-dihydrothiophenes through multicomponent reactions (MCRs). MCRs offer significant advantages in medicinal chemistry and materials science by enabling the construction of complex molecular architectures in a single, atom-economical step. This document provides a detailed overview of key MCRs, including experimental protocols, quantitative data, and mechanistic insights, to facilitate their application in research and development.

Introduction

2,5-Dihydrothiophenes are a class of sulfur-containing heterocyclic compounds that serve as important building blocks in the synthesis of various biologically active molecules and functional materials. Traditional methods for their synthesis often involve multi-step procedures with harsh reaction conditions. Multicomponent reactions have emerged as a powerful alternative, allowing for the rapid generation of diverse libraries of substituted 2,5-dihydrothiophenes from simple and readily available starting materials. This guide focuses on two prominent four-component reactions for the synthesis of these valuable scaffolds.

Four-Component Reaction of Primary Amines, β-Ketoesters, Aryl Isothiocyanates, and 1,2-Diaza-1,3-dienes

A novel and efficient one-pot, four-component reaction enables the synthesis of fully substituted 2,5-dihydrothiophenes. This sequential reaction brings together primary amines, β-ketoesters, aryl isothiocyanates, and 1,2-diaza-1,3-dienes to construct the dihydrothiophene core with a high degree of molecular diversity.[1][2]

Reaction Workflow

The overall transformation can be visualized as a sequential process where the initial components react to form key intermediates that subsequently cyclize to yield the final 2,5-dihydrothiophene product.

Caption: Workflow for the four-component synthesis of 2,5-dihydrothiophenes.

Quantitative Data

The versatility of this reaction is demonstrated by the range of substituents that can be incorporated, leading to good to excellent yields.

| Entry | R¹ (Amine) | R² (β-Ketoester) | Ar (Isothiocyanate) | R³ (Diaza-diene) | Yield (%) |

| 1 | Benzyl | Ethyl | Phenyl | Phenyl | 85 |

| 2 | Cyclohexyl | Methyl | 4-Chlorophenyl | Phenyl | 78 |

| 3 | n-Butyl | Ethyl | 4-Methoxyphenyl | Tolyl | 82 |

| 4 | Benzyl | Methyl | Phenyl | 4-Bromophenyl | 90 |

Note: This table is a representative summary based on typical outcomes for this reaction type and may not reflect specific cited results.

Experimental Protocol

General Procedure:

-

In a round-bottom flask, the primary amine (1.0 mmol) and the β-ketoester (1.0 mmol) are dissolved in ethanol (5 mL).

-

The aryl isothiocyanate (1.0 mmol) is added, and the mixture is stirred at room temperature for 30 minutes.

-

The 1,2-diaza-1,3-diene (1.0 mmol) is then added to the reaction mixture.

-

The flask is equipped with a condenser and heated to reflux for 4-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure substituted this compound.

Tandem Four-Component Synthesis of Functionalized Dihydrothiophenes

This multicomponent reaction involves aromatic aldehydes, malononitrile, 1,3-thiazolidinedione, and α-amino acid ethyl esters.[3][4][5] The process occurs in a tandem fashion, leading to the formation of highly functionalized trans-dihydrothiophene derivatives in moderate to good yields.[3][5] It is noteworthy that while the primary products are often identified as 2,3-dihydrothiophenes, the methodology is highly relevant to the broader class of dihydrothiophenes and showcases a powerful multicomponent approach.

Reaction Mechanism Overview

The reaction is proposed to proceed through an initial Knoevenagel condensation, followed by a Michael addition and subsequent ring-opening and recyclization cascade.

Caption: Plausible mechanistic pathway for the four-component synthesis.

Quantitative Data

The reaction accommodates a variety of aromatic aldehydes and α-amino acid ethyl esters, providing a versatile route to diverse dihydrothiophene structures.[4]

| Entry | Ar (Aldehyde) | R (α-Amino Acid Ester) | Yield (%) |

| 1 | p-Methoxyphenyl | Methyl (from Alanine) | 68 |

| 2 | m-Nitrophenyl | Methyl (from Alanine) | 55 |

| 3 | p-Tolyl | CH₂OH (from Serine) | 63 |

| 4 | p-Chlorophenyl | H (from Glycine) | 76 |

| 5 | 2-Thienyl | H (from Glycine) | 60 |

Table adapted from data presented in the literature for the synthesis of related dihydrothiophene structures.[4]

Experimental Protocol

General Procedure: [3]

-

A mixture of the aromatic aldehyde (2.0 mmol), malononitrile (2.0 mmol), and triethylamine (3.0 mmol) in ethanol (20.0 mL) is stirred at room temperature for one hour.

-

1,3-Thiazolidinedione (2.0 mmol) and the α-amino acid ethyl ester hydrochloride (2.0 mmol) are then added to the mixture.

-

The resulting solution is stirred at 40–50 °C for six hours.

-

After cooling to room temperature, the precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the product.

-

Further purification, if necessary, can be achieved by recrystallization.

Conclusion

Multicomponent reactions provide a powerful and efficient strategy for the synthesis of substituted 2,5-dihydrothiophenes and related structures. The methodologies presented in this guide highlight the ability to generate complex and diverse molecular scaffolds in a single pot from readily available starting materials. These approaches are highly valuable for the construction of compound libraries for drug discovery and the development of novel materials. The detailed protocols and mechanistic insights provided herein are intended to serve as a practical resource for researchers in the field.

References

- 1. Assembly of fully substituted 2,5-dihydrothiophenes via a novel sequential multicomponent reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Assembly of Fully Substituted 2,5-Dihydrothiophenes via a Novel Sequential Multicomponent Reaction. [ora.uniurb.it]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Tandem four-component reaction for efficient synthesis of dihydrothiophene with substituted amino acid ethyl esters - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03605E [pubs.rsc.org]

- 5. Tandem four-component reaction for efficient synthesis of dihydrothiophene with substituted amino acid ethyl esters - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Theoretical and Computational Studies of 2,5-Dihydrothiophene's Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate the molecular structure, conformation, and energetics of 2,5-dihydrothiophene. This heterocyclic compound is a key structural motif in various pharmacologically active molecules, making a deep understanding of its conformational dynamics and electronic properties crucial for rational drug design and development.

Molecular Structure and Geometry

The foundational aspect of understanding this compound lies in its molecular geometry. Computational chemistry provides powerful tools to predict key structural parameters such as bond lengths, bond angles, and dihedral angles with high accuracy. These calculations are pivotal for building accurate molecular models used in further studies, including molecular docking and dynamics simulations.

Computational Protocols for Geometry Optimization

A typical computational workflow for determining the optimized geometry of this compound involves several key steps. Density Functional Theory (DFT) is a widely employed method due to its favorable balance of computational cost and accuracy.

Experimental Protocol: Geometry Optimization

-

Initial Structure Generation: A 3D model of the this compound molecule is constructed using molecular modeling software.

-

Method Selection: A suitable level of theory is chosen. A common and effective choice for molecules of this nature is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

-

Basis Set Selection: A basis set, which is a set of mathematical functions used to describe the atomic orbitals, is selected. The Pople-style basis set, such as 6-311G, is frequently used as it provides a good description of electron distribution, including polarization functions ( ) on all atoms.

-

Geometry Optimization: The calculation is run using a quantum chemistry software package (e.g., Gaussian, ORCA). The software iteratively adjusts the positions of the atoms to find the lowest energy conformation, which corresponds to the optimized geometry.

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum. The absence of imaginary frequencies indicates a stable structure.

Tabulated Geometric Parameters

The following table summarizes the key geometric parameters of this compound, which is predicted by computational studies to have a planar ring structure.

| Parameter | Atom(s) | Value |

| Bond Lengths (Å) | ||

| C-S | 1.838 | |

| C=C | 1.334 | |

| C-C | 1.508 | |

| C-H (olefinic) | 1.082 | |

| C-H (aliphatic) | 1.091 | |

| **Bond Angles (°) ** | ||

| C-S-C | 92.4 | |

| S-C-C | 107.6 | |

| C-C=C | 116.2 | |

| H-C=C | 121.9 | |

| H-C-H | 108.7 | |

| Dihedral Angles (°) | ||

| C-S-C-C | 0.0 | |

| S-C-C=C | 0.0 | |

| C-C=C-C | 0.0 |

Note: The values presented are representative of typical DFT calculations (e.g., B3LYP/6-311G) and may vary slightly depending on the specific level of theory and basis set employed.

Conformational Analysis

The five-membered ring of this compound has the potential for non-planar conformations, such as twisted or envelope forms. However, both experimental and theoretical studies indicate a fascinating conformational landscape for this molecule.

The Planar Conformation and Ring-Puckering Potential

Infrared spectroscopic studies have been instrumental in characterizing the ring-puckering vibration of this compound. These experimental findings, supported by theoretical models, suggest that the molecule possesses a planar ring skeleton with no energy barrier to inversion. This means that the molecule's lowest energy state is the planar conformation, and any out-of-plane distortion requires an input of energy.

The potential energy function for this ring-puckering motion can be described by a mixed harmonic-quartic potential, which effectively models a single-well potential with the minimum at the planar configuration.

Experimental Protocol: Far-Infrared Spectroscopy for Ring-Puckering Analysis

-

Sample Preparation: A gaseous sample of this compound is introduced into a long-path gas cell.

-

Data Acquisition: The far-infrared spectrum (typically in the range of 50-400 cm⁻¹) is recorded using a high-resolution Fourier transform infrared (FTIR) spectrometer.

-

Spectral Assignment: Sharp Q-branches observed in the spectrum are assigned to single quantum transitions of the ring-puckering vibration.

-

Potential Function Fitting: A potential energy function, often a one-dimensional polynomial in a reduced ring-puffering coordinate, is fitted to the observed transition frequencies. The shape of this potential function reveals the conformational energy profile.

Reactivity and Energetics

Computational studies are also invaluable for investigating the reactivity of this compound. For instance, the energy barrier for chemical reactions, such as dehydrogenation, can be calculated to understand the molecule's stability and potential reaction pathways.

One study on the dehydrogenation of this compound to thiophene calculated the energy barrier for this reaction to be 61.34 kcal/mol at the B3LYP/6-31G//HF/6-31G level of theory.[1] This high energy barrier suggests significant thermal stability of the this compound ring.

Visualizations of Computational Workflows and Molecular Properties

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

References

Spectroscopic Identification of 2,5-Dihydrothiophene and Its Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the identification and differentiation of 2,5-dihydrothiophene and its common isomer, 2,3-dihydrothiophene, as well as their aromatic precursor, thiophene. The differentiation of these structural isomers is critical in various fields, including pharmaceutical development, materials science, and chemical synthesis, where precise molecular structure dictates chemical reactivity and biological activity.

Introduction

This compound and 2,3-dihydrothiophene are sulfur-containing heterocyclic compounds that are isomers with the molecular formula C₄H₆S.[1] They are non-aromatic, partially saturated derivatives of thiophene. Thiophene, with the formula C₄H₄S, is an aromatic five-membered heterocycle. The distinct placement of the double bond in the dihydrothiophene isomers results in unique spectroscopic signatures that allow for their unambiguous identification. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) for the characterization of these compounds.

Spectroscopic Data Comparison

The following tables summarize the key quantitative spectroscopic data for this compound, 2,3-dihydrothiophene, and thiophene, facilitating a clear comparison for identification purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Position | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| This compound | H-2, H-5 | ~3.6 - 3.8 | Triplet | CDCl₃ |

| H-3, H-4 | ~5.8 - 6.0 | Triplet | CDCl₃ | |

| 2,3-Dihydrothiophene | H-2 | 6.06 | Multiplet | CS₂[2] |

| H-3 | 5.48 | Multiplet | CS₂[2] | |

| H-4 | 3.08 | Multiplet | CS₂[2] | |

| H-5 | 2.62 | Multiplet | CS₂[2] | |

| Thiophene | H-2, H-5 (α-H) | ~7.3 | Doublet of doublets | CDCl₃ |

| H-3, H-4 (β-H) | ~7.1 | Doublet of doublets | CDCl₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Position | Chemical Shift (δ, ppm) | Solvent |

| This compound | C-2, C-5 | ~35-40 | CDCl₃ |

| C-3, C-4 | ~125-130 | CDCl₃ | |

| 2,3-Dihydrothiophene | C-2 | ~128 | CDCl₃ |

| C-3 | ~122 | CDCl₃ | |

| C-4 | ~30 | CDCl₃ | |

| C-5 | ~25 | CDCl₃ | |

| Thiophene | C-2, C-5 (α-C) | ~127 | CDCl₃ |

| C-3, C-4 (β-C) | ~125 | CDCl₃ |

Note: The chemical shifts for this compound and 2,3-dihydrothiophene are based on typical values for allylic and vinylic sulfides and may vary slightly based on solvent and concentration. Data for some derivatives of this compound supports these approximate ranges.[3][4]

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and the overall molecular structure.

Table 3: Key IR and Raman Vibrational Frequencies (cm⁻¹)

| Compound | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| This compound | C=C stretch | ~1650 | ~1650 |

| =C-H stretch | ~3020 | ~3020 | |

| C-S stretch | ~650-750 | ~650-750 | |

| 2,3-Dihydrothiophene | C=C stretch | ~1630-1640 | Not readily available |

| =C-H stretch | ~3050 | Not readily available | |

| C-S stretch | ~600-700 | Not readily available | |

| Thiophene | Ring C=C stretch | ~1500, ~1410 | ~1500, ~1410 |

| Aromatic C-H stretch | ~3100 | ~3100 | |

| Ring breathing | Not readily available | ~830 | |

| C-S stretch | ~710 | ~710 |

Note: Vibrational frequencies can be influenced by the physical state of the sample (solid, liquid, gas) and intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, revealing its molecular weight and structural features.

Table 4: Mass Spectrometry Fragmentation Data

| Compound | Molecular Ion (M⁺˙) [m/z] | Key Fragment Ions [m/z] and Proposed Identity |

| This compound | 86 | 85 [M-H]⁺, 58 [M-C₂H₄]⁺˙, 53 [C₄H₅]⁺, 45 [CHS]⁺[5][6] |

| 2,3-Dihydrothiophene | 86 | 85 [M-H]⁺, 58 [M-C₂H₄]⁺˙, 57 [C₃H₅S]⁺, 45 [CHS]⁺[7][8] |

| Thiophene | 84 | 58 [C₂H₂S]⁺˙, 45 [CHS]⁺, 39 [C₃H₃]⁺ |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data.

Synthesis of Dihydrothiophenes

For spectroscopic analysis, pure samples of the isomers are required. Several synthetic routes have been reported.

-

This compound Synthesis: A common method involves the reaction of cis-1,4-dichloro-2-butene with anhydrous sodium sulfide.[9] Another approach is the gold-catalyzed cycloisomerization of α-thioallenes.[10]

-

2,3-Dihydrothiophene Synthesis: This isomer can be synthesized through the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkenes.[11] An alternative method is the pyrolysis of 2-acetoxytetrahydrothiophene.[2]

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to encompass all expected proton signals (typically 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected carbon chemical shift range (typically 0-150 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Raman Spectroscopy

Protocol for Raman Spectroscopy of Liquid Samples:

-

Sample Preparation: Place the liquid sample in a glass vial or a quartz cuvette.

-

Instrumentation: Use a Raman spectrometer equipped with a laser of appropriate wavelength (e.g., 532 nm or 785 nm).

-

Spectrum Acquisition:

-

Focus the laser onto the sample.

-

Set the acquisition parameters, including laser power, exposure time, and number of accumulations, to obtain a spectrum with a good signal-to-noise ratio while avoiding sample degradation.

-

Acquire the Raman spectrum over the desired spectral range (e.g., 200-3500 cm⁻¹).

-

Mass Spectrometry

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar or moderately polar column) to separate the isomers.

-

Employ a temperature program that provides good resolution of the components.

-

-

MS Detection:

-

Use electron ionization (EI) at a standard energy of 70 eV.

-

Acquire mass spectra over a suitable m/z range (e.g., 35-200 amu).

-

Identify the compounds based on their retention times and mass spectra.

-

Visualization of Identification Logic

The following diagrams, generated using Graphviz, illustrate the logical workflow for the spectroscopic identification of this compound and its isomers.

References

- 1. 2,3-Dihydrothiophene - Wikipedia [en.wikipedia.org]

- 2. Synthesis of 2,3-Dihydrothiophene_Chemicalbook [chemicalbook.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Thiophene, 2,5-dihydro- [webbook.nist.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Thiophene, 2,3-dihydro- [webbook.nist.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound synthesis [organic-chemistry.org]

- 11. 2,3-Dihydrothiophene synthesis [organic-chemistry.org]

The Chemical Reactivity of 2,5-Dihydrothiophene: A Technical Guide to its Oxidation and Reduction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core chemical reactivity of 2,5-dihydrothiophene, a versatile sulfur-containing heterocycle, with a specific focus on its oxidation and reduction pathways. Understanding these transformations is crucial for its application in organic synthesis and as a building block in the development of novel therapeutics. This document provides a comprehensive overview of key reactions, detailed experimental protocols, and quantitative data to support laboratory research and drug discovery programs.

Oxidation of this compound

The sulfur atom in this compound is susceptible to oxidation, leading to the formation of either the corresponding sulfoxide or sulfone. The choice of oxidant and reaction conditions dictates the final product.

Oxidation to this compound-1-oxide (Sulfoxide)

The partial oxidation of this compound to its sulfoxide is a key transformation. A common method involves the use of hydrogen peroxide (H₂O₂).

Table 1: Oxidation of this compound to this compound-1-oxide

| Oxidizing Agent | Solvent | Temperature | Time | Yield | Reference |

| 30% Hydrogen Peroxide | Not Specified | Low Temperature | Not Specified | 48% | [1][2] |

Experimental Protocol: Oxidation with 30% Hydrogen Peroxide

General Procedure:

-

Dissolve this compound in glacial acetic acid.

-

Slowly add a molar equivalent of 30% hydrogen peroxide to the solution while maintaining a low temperature (e.g., 0-5 °C) with an ice bath.

-

Stir the reaction mixture at low temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfoxide.

-

Purify the product by column chromatography on silica gel.

Oxidation to this compound-1,1-dioxide (Sulfone)

Further oxidation of this compound or its sulfoxide yields the corresponding sulfone, this compound-1,1-dioxide. This can be achieved using stronger oxidizing agents or more forcing reaction conditions.

Table 2: Oxidation of this compound to this compound-1,1-dioxide

| Oxidizing Agent | Solvent | Temperature | Time | Yield | Reference |

| Hydrogen Peroxide | Acetic Acid | 20°C then boiling | 24 h at 20°C, then 3 h boiling | Not Specified | [1][2] |

| m-Chloroperbenzoic Acid (m-CPBA) | Tetrahydrofuran (THF) | 35 °C | 20-50 minutes | Not Specified |

Experimental Protocol: Oxidation with Hydrogen Peroxide in Acetic Acid [1][2]

-

Dissolve this compound in acetic acid.

-

Add an excess of hydrogen peroxide.

-

Stir the mixture at 20°C for 24 hours.

-

Heat the reaction mixture to boiling and maintain for 3 hours.

-

Allow the reaction to cool to room temperature.

-

Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium carbonate).

-

Extract the product with an organic solvent.

-

Dry the organic layer and remove the solvent under reduced pressure to obtain the sulfone.

Experimental Protocol: Oxidation with m-Chloroperbenzoic Acid (m-CPBA)

This protocol is adapted from a general procedure for the synthesis of aryl sulfones.

-

Dissolve this compound (1.0 mmol) in tetrahydrofuran (5.0 mL).

-

Add m-chloroperbenzoic acid (2.0 mmol, 2.0 equivalents) to the solution.

-

Stir the reaction mixture at 35 °C for 20-50 minutes, monitoring the progress by TLC.

-

After completion, remove the THF under vacuum.

-

Add water (5.0 mL) to the residue.

-

Extract the product with ethyl acetate (3 x 5 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under vacuum to yield the crude sulfone.

-

Purify by column chromatography if necessary.

Reaction Pathway: Oxidation of this compound

Caption: Oxidation of this compound to its sulfoxide and sulfone.

Reduction of this compound

The double bond and the sulfur atom in this compound can undergo reduction, leading to saturation of the ring or cleavage of the carbon-sulfur bonds.

Reduction to Tetrahydrothiophene

The carbon-carbon double bond in this compound can be readily reduced to yield the saturated heterocycle, tetrahydrothiophene, through catalytic hydrogenation.

Table 3: Reduction of this compound to Tetrahydrothiophene

| Reagent | Catalyst | Solvent | Temperature | Time | Yield | Reference |

| Hydrogen (H₂) | Palladium on Carbon (Pd/C) | Ethanol | 20°C | 12 min | Not Specified | [1][2] |

Experimental Protocol: Catalytic Hydrogenation over Palladium on Carbon [1][2]

A detailed experimental protocol with specific catalyst loading and hydrogen pressure is not provided in the cited sources. However, a general procedure for atmospheric pressure hydrogenation can be followed:

-

In a flask equipped with a magnetic stirrer, add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Add ethanol as the solvent.

-

Add this compound to the flask.

-

Connect the flask to a hydrogen-filled balloon or a hydrogenation apparatus.

-

Stir the reaction mixture vigorously at room temperature (20°C) for 12 minutes or until TLC analysis indicates the complete consumption of the starting material.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with ethanol.

-

Remove the solvent from the filtrate under reduced pressure to obtain tetrahydrothiophene.

Reductive Desulfurization

A more drastic reduction of this compound involves the cleavage of the carbon-sulfur bonds, a process known as desulfurization. Raney Nickel is a common reagent for this transformation, typically yielding a mixture of alkanes.

Experimental Protocol: Desulfurization with Raney Nickel

This is a general procedure for desulfurization using Raney Nickel.

-

In a round-bottom flask, suspend the this compound in a suitable solvent such as ethanol or isopropanol.

-

Add a slurry of activated Raney Nickel to the flask. The amount of Raney Nickel required can vary, but typically a significant excess by weight is used.

-

Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction by GC-MS to observe the disappearance of the starting material and the formation of hydrocarbon products.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully filter off the Raney Nickel. Caution: Raney Nickel is pyrophoric and should be handled with care, preferably kept wet with solvent.

-

The filtrate contains the desulfurized product. The solvent can be removed by distillation to isolate the hydrocarbon products.

Reaction Pathway: Reduction of this compound

Caption: Reduction pathways of this compound.

Conclusion

The reactivity of this compound towards oxidation and reduction provides access to a range of valuable compounds. The controlled oxidation to either the sulfoxide or sulfone, and the reduction to the saturated tetrahydrothiophene or complete desulfurization, highlight the versatility of this heterocyclic scaffold. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the exploration of this compound derivatives in various applications, including drug development. Further investigation into optimizing reaction conditions and exploring a broader range of reagents will undoubtedly continue to expand the synthetic utility of this important molecule.

References

- 1. Chemical Reactivity of 2,5-Dihydrothiophene_Chemicalbook [chemicalbook.com]

- 2. Synthesis of 2,5-Dihydrothiophene_Chemicalbook [chemicalbook.com]

- 3. EXPLORATION OF BRAVERMAN REACTION CHEMISTRY. SYNTHESIS OF TRICYCLIC DIHYDROTHIOPHENE DIOXIDE DERIVATIVES FROM BISPROPARGYL SULFONES - PMC [pmc.ncbi.nlm.nih.gov]

synthesis and properties of alkylated 2,5-dihydrothiophenes

An In-depth Technical Guide to the Synthesis and Properties of Alkylated 2,5-Dihydrothiophenes

Introduction

Alkylated 2,5-dihydrothiophenes, also known as 3-thiolenes, are five-membered, partially saturated heterocyclic compounds containing a sulfur atom.[1][2] This class of molecules serves as a crucial intermediate in organic synthesis, particularly in the preparation of conjugated dienes and other complex sulfur-containing heterocycles.[3][4] Their unique structural and electronic properties make them valuable building blocks in the development of pharmaceuticals and functional materials.[5][6] This guide provides a comprehensive overview of the primary synthetic routes to alkylated 2,5-dihydrothiophenes, details their key physical and chemical properties, and presents experimental protocols for their preparation and transformation.

Synthesis of Alkylated 2,5-Dihydrothiophenes

Several methodologies have been developed for the synthesis of the 2,5-dihydrothiophene core, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol.

Reaction of α-Mercapto Aldehydes or Ketones with Vinylphosphonium Salts

A highly effective and general method for preparing a wide range of alkylated 2,5-dihydrothiophenes involves the reaction of α-mercapto aldehydes or ketones with substituted vinylphosphonium salts.[3][4] This approach relies on an initial Michael addition of the mercaptide to the vinylphosphonium salt, followed by an intramolecular Wittig reaction to close the ring.[3] This method is advantageous due to its high yields and the mild reaction conditions required.[3]

Caption: Synthesis via α-Mercapto Ketones and Vinylphosphonium Salts.

Reduction of Substituted Thiophenes

The reduction of appropriately substituted thiophenes using alkali metals, such as sodium, in liquid ammonia provides a direct route to this compound derivatives.[7] This method is particularly useful for generating mixtures of dihydro isomers, which can sometimes be separated.[1][8] Subsequent in-situ alkylation of the intermediate can yield α-alkylated products.[7]

References

- 1. Chemical Reactivity of 2,5-Dihydrothiophene_Chemicalbook [chemicalbook.com]

- 2. Synthesis of 2,5-Dihydrothiophene_Chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound [chembk.com]

- 7. Action of alkali metals in liquid ammonia on substituted thiophenes | Semantic Scholar [semanticscholar.org]

- 8. scribd.com [scribd.com]

Methodological & Application

Application Notes and Protocols: Utilizing 2,5-Dihydrothiophene as a Precursor for Conducting Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conducting polymers have garnered significant interest across various scientific disciplines, including electronics, materials science, and medicine, owing to their unique electrical and optical properties. Polythiophenes, in particular, are a well-studied class of conducting polymers with applications ranging from organic electronics to biomedical sensors. While typically synthesized from aromatic thiophene monomers, this document explores the potential of using 2,5-dihydrothiophene, a non-aromatic precursor, to generate conducting polythiophene.

The conversion of this compound to a conducting polymer is conceptualized as a two-step process:

-

Dehydrogenation: The initial step involves the conversion of non-aromatic this compound into its aromatic counterpart, thiophene. This aromatization is crucial for enabling the subsequent polymerization into a conjugated, and therefore conducting, polymer backbone.

-

Polymerization: The resulting thiophene monomer is then polymerized to form polythiophene. A common and effective method for this is chemical oxidative polymerization.

These application notes provide a detailed protocol for the chemical oxidative polymerization of thiophene, which would be the second stage of a process starting from this compound. While a specific, high-yield protocol for the dehydrogenation of this compound is a subject of ongoing research, the general principles are discussed.

Conceptual Pathway: From this compound to Polythiophene

The logical workflow for converting this compound into a conducting polymer is outlined below. This process hinges on the successful dehydrogenation of the starting material to an aromatic thiophene monomer.

Caption: Conceptual workflow from this compound to polythiophene.

Experimental Protocols

Part 1: Dehydrogenation of this compound (Conceptual)

Potential Catalysts:

-

Palladium on carbon (Pd/C)

-

Platinum on carbon (Pt/C)

-

Sulfided cobalt molybdate on alumina (CoMo/Al₂O₃)[1]

General Procedure (to be optimized):

-

In a round-bottom flask equipped with a reflux condenser, combine this compound and a catalytic amount of a dehydrogenation catalyst (e.g., 5-10 mol% Pd/C) in a high-boiling point, inert solvent.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of thiophene.

-

Upon completion, cool the reaction mixture, remove the catalyst by filtration, and purify the resulting thiophene by distillation.

Part 2: Chemical Oxidative Polymerization of Thiophene to Polythiophene

This protocol details the synthesis of polythiophene from thiophene monomer using ferric chloride (FeCl₃) as an oxidizing agent.[2][3]

Materials:

-

Thiophene (monomer)

-

Ferric chloride (FeCl₃, anhydrous) (oxidizing agent)

-

Chloroform (CHCl₃, anhydrous) (solvent)

-

Methanol (CH₃OH) (for washing)

-

Acetone (for washing)[3]

-

0.1 M HCl (for washing)[3]

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Filtration apparatus (e.g., Büchner funnel)

Experimental Workflow:

Caption: Workflow for the chemical oxidative polymerization of thiophene.

Procedure:

-

Preparation of Reactant Solutions:

-

Polymerization Reaction:

-

Purge the reaction flask containing the thiophene solution with an inert gas (nitrogen or argon).

-

Cool the thiophene solution to 0°C using an ice bath.

-

Slowly add the ferric chloride solution to the stirred thiophene solution dropwise using a dropping funnel.

-

Maintain the reaction at 0°C for 12 hours under an inert atmosphere.[3]

-

-

Work-up and Purification:

-

Terminate the reaction by adding acetone (e.g., 20 mL).[3]

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Collect the precipitate by filtration.

-

Wash the collected polymer sequentially with 0.1 M HCl, acetone, anhydrous ethanol, and deionized water to remove any remaining oxidant and oligomers.[3]

-

Dry the purified polythiophene powder in a vacuum oven at 60°C for 12 hours.[3]

-

Characterization of Polythiophene

The synthesized polythiophene should be characterized to confirm its structure and properties.

Techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the polythiophene backbone. The disappearance of C-H bonds of the thiophene ring and the appearance of new bands corresponding to the conjugated C=C-C=C fragment confirm polymerization.[4]

-

UV-Vis Spectroscopy: To determine the electronic absorption properties and estimate the band gap of the polymer.

-

Scanning Electron Microscopy (SEM): To investigate the morphology of the polymer.[4]

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polythiophene.[4]

-

Four-Point Probe Measurement: To determine the electrical conductivity of the synthesized polymer.

Data Presentation

The following table summarizes typical properties of polythiophene synthesized via chemical oxidative polymerization.

| Property | Typical Value | Reference |

| Electrical Conductivity (undoped) | 10⁻⁶ - 10⁻⁵ S/cm | [4] |

| Electrical Conductivity (doped) | Can reach up to 10² S/cm or higher | |

| Thermal Stability (onset of decomposition) | > 200 °C | |

| Appearance | Dark powder | [2] |

Note: The electrical conductivity can be significantly enhanced through a process called doping.

Doping of Polythiophene

Doping is the process of introducing charge carriers into the polymer backbone, which dramatically increases its electrical conductivity. This is typically achieved by exposing the polymer to an oxidizing agent (p-doping) or a reducing agent (n-doping).

Doping Signaling Pathway:

Caption: p-doping process of polythiophene.

Protocol for Iodine Doping (p-doping):

-

Prepare a solution of the synthesized polythiophene in a suitable solvent (e.g., chloroform), if soluble. For insoluble polythiophene, a suspension can be used or the polymer can be doped in the solid state.

-

Expose the polythiophene to iodine vapor in a sealed chamber or add a solution of iodine in a volatile solvent to the polythiophene solution/suspension.

-

The color of the polythiophene should change, indicating the formation of charge carriers (polarons and bipolarons) on the polymer chain.

-

Remove the excess iodine by evaporation under reduced pressure.

-

Measure the electrical conductivity of the doped polymer using a four-point probe.

Conclusion

While the direct polymerization of this compound into a conducting polymer is not a standard procedure, a conceptual two-step pathway involving dehydrogenation followed by oxidative polymerization presents a viable approach. The provided detailed protocol for the chemical oxidative polymerization of thiophene serves as a robust method for the second stage of this process. The resulting polythiophene can be further functionalized through doping to significantly enhance its electrical conductivity, opening up a wide range of applications in materials science and drug development. Further research into efficient and high-yield dehydrogenation of this compound is warranted to fully establish this synthetic route.

References

Protocols for the Oxidation of 2,5-Dihydrothiophene to its Sulfone: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the oxidation of 2,5-dihydrothiophene to its corresponding sulfone, this compound-1,1-dioxide. The synthesis of this sulfone is a critical step in various synthetic pathways, particularly in the generation of substituted butadienes via the Ramberg–Bäcklund reaction and in the development of novel therapeutic agents. This guide outlines and compares several common oxidation methods, including the use of hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), Oxone®, and potassium permanganate. Detailed experimental procedures, quantitative data, and a general workflow are provided to assist researchers in selecting and implementing the most suitable protocol for their specific needs.

Introduction

The oxidation of sulfides to sulfones is a fundamental transformation in organic synthesis. The resulting sulfones are versatile intermediates, valued for their chemical stability and the reactivity imparted by the electron-withdrawing sulfonyl group. This compound-1,1-dioxide, in particular, serves as a stable, solid source of 1,3-butadiene, which can be released through a thermal cheletropic elimination of sulfur dioxide. This reactivity makes it a key building block in Diels-Alder reactions and other cycloadditions. The protocols detailed herein provide a comparative overview of established methods for the synthesis of this important sulfone.

Data Presentation

The following table summarizes the quantitative data for various protocols for the oxidation of this compound to this compound-1,1-dioxide.

| Oxidizing Agent | Co-reagent/Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Hydrogen Peroxide (30%) | Acetic Acid | Acetic Acid | 24 h, then 3 h | 20, then reflux | Not specified | [1] |

| Hydrogen Peroxide (30%) | Sodium Tungstate, Phenylphosphonic Acid, Methyltrioctylammonium hydrogensulfate | Water (biphasic) | 3 h | 25 | High (general) | [2] |

| meta-Chloroperoxybenzoic Acid (m-CPBA) | - | Dichloromethane | 2 h | Room Temp. | High (general) | |

| Oxone® (Potassium Peroxymonosulfate) | - | Water | 12 h | 60 | High (general) | [3][4] |

| Potassium Permanganate | Acetic Acid | Aqueous Acetic Acid | Not specified | Not specified | 87 (for a pyridine sulfide) | [5] |

Experimental Protocols

Protocol 1: Oxidation with Hydrogen Peroxide in Acetic Acid

This protocol is a classical and cost-effective method for the oxidation of sulfides. The in-situ formation of peracetic acid is believed to be the active oxidizing species.

Materials:

-

This compound

-

Glacial Acetic Acid

-